1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are characterized by their unique bicyclic structure, which consists of a six-membered and a five-membered ring. This specific compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be classified as:
The synthesis of 1-ethyl-1,2,3,4-tetrahydroisoquinoline can be accomplished through several methods:
The typical synthetic route involves the following steps:
The molecular structure of 1-ethyl-1,2,3,4-tetrahydroisoquinoline features:
1-Ethyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
Reactions typically involve:
The mechanism through which 1-ethyl-1,2,3,4-tetrahydroisoquinoline exerts its biological effects is not fully elucidated but may involve interactions with neurotransmitter systems. It has been observed to exhibit contractile activity on smooth muscle tissues .
The proposed mechanism includes:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
1-Ethyl-1,2,3,4-tetrahydroisoquinoline has significant scientific uses:
The tetrahydroisoquinoline (1,2,3,4-tetrahydroisoquinoline) scaffold represents a fundamental structural motif in alkaloid biochemistry, serving as a biosynthetic precursor to >2,500 plant-derived natural products. This scaffold emerges evolutionarily from the convergent pathways of dopamine and secologanin (a monoterpenoid iridoid), forming intermediates like N-desacetylisoipecoside (Fig. 1). These intermediates undergo cyclization, oxidation, and rearrangement to yield structurally diverse alkaloids across plant families (Rubiaceae, Cactaceae, Alangiaceae) [4] [9]. The enzymatic machinery for this pathway—particularly dopamine-secologanin condensations—is conserved in phylogenetically distant species, indicating strong selective pressure for retaining neuroactive or defensive metabolites. For example, ipecacuanha root (Carapichea ipecacuanha, Rubiaceae) employs this pathway to generate emetine-type alkaloids with emetic and antiprotozoal properties [4].
Table 1: Key Biosynthetic Intermediates in Tetrahydroisoquinoline Alkaloid Evolution
Intermediate | Enzyme Involved | Plant Source | Downstream Alkaloid |
---|---|---|---|
N-Desacetylisoipecoside | Dopamine-secologanin condensing enzyme | Alangium lamarckii | Demethylcephaleline |
N-Desacetylipecoside | Epimerase | C. ipecacuanha | Emetine |
Salsolinol-1-carboxylic acid | Pictet-Spenglerase | Lophophora williamsii | Peyote alkaloids (e.g., anhalamine) |
The ethyl-substituted variant (1-ethyl-1,2,3,4-tetrahydroisoquinoline) likely arises from analogous pathways using propionaldehyde or ethylamine donors. However, its natural occurrence is rarer than methyl- or benzyl-substituted analogues, suggesting evolutionary constraints on C1-alkyl chain elongation. Isotopic labeling studies indicate that C1-ethyl derivatives in cacti like Pachycereus weberi derive from pyruvate-derived aldehydes, extending the scaffold's biosynthetic flexibility beyond phenolic aldehydes [9].
Synthetic access to 1-ethyl-1,2,3,4-tetrahydroisoquinoline accelerated in the mid-20th century through innovations in cyclization and N-alkylation techniques. Early routes relied on classical Pictet-Spengler condensations between 2-phenylethylamines and propionaldehyde under acidic conditions. However, yields were suboptimal (<40%) due to competing oligomerization of the aliphatic aldehyde [9]. The 1980s–1990s saw pivotal advancements:
Table 2: Synthetic Methods for 1-Ethyl-1,2,3,4-tetrahydroisoquinoline
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Pictet-Spengler Condensation | Phenethylamine + propionaldehyde/HCl, Δ | 30–40 | Single-step |
Pummerer Cyclization | N-Formyl sulfoxides + TFAA, CH₂Cl₂, 0°C → 25°C | 75–92 | Tolerates sterically bulky groups |
Friedel-Crafts Acylation | Ketoamide formation in PPA, 80°C, 2h | 79–89 | Regioselective for electron-rich arenes |
These methods enabled gram-scale production (CAS 25939-81-5), with physicochemical properties including density 0.949 g/cm³ and pKₐ 9.73 ± 0.40 [2]. Commercial availability emerged post-2000, with suppliers like Ark Pharm offering 98% purity at $174/g [2].
The C1 substituent profoundly influences tetrahydroisoquinoline bioactivity, membrane permeability, and receptor selectivity. Ethyl substitution occupies a unique niche between smaller methyl and bulkier benzyl/aryl groups:
Table 3: Substituent Effects on Tetrahydroisoquinoline Bioactivity
C₁ Substituent | Neurotoxicity (PC12 Viability Loss) | Enantioselective Reduction ee (%) | Muscarinic Receptor EC₅₀ (μM) |
---|---|---|---|
Methyl | Minimal (>80% at 500 μM) | 55–60 (S)-isomer | 12.4 ± 1.2 |
Ethyl | Moderate (50% at 150 μM) | 70–86 (S)-isomer | 8.9 ± 0.7 |
Benzyl | Severe (<20% at 50 μM) | 30–55 (S)-isomer | 3.1 ± 0.3* |
Cyclohexyl | Severe (<10% at 50 μM) | Not reported | Not tested |
*Note: Benzyl analogues show high affinity but poor subtype selectivity [5] [6] [8].
The 1-ethyl group also minimizes metabolic N-dealkylation versus N-methyl groups in hepatic microsomes, enhancing in vivo stability for acetylcholinesterase inhibitors targeting Alzheimer’s disease (e.g., analogues of donepezil) [10]. This balance of electronic, steric, and pharmacokinetic properties positions 1-ethyl-1,2,3,4-tetrahydroisoquinoline as a versatile scaffold for CNS drug development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: